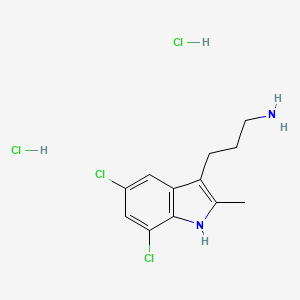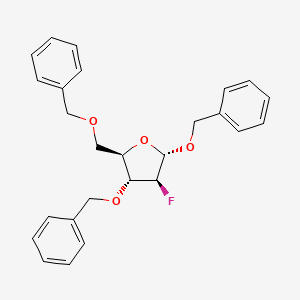
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran is a synthetic organic compound with a complex structure It is characterized by the presence of multiple benzyloxy groups and a fluorine atom attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by the introduction of the fluorine atom. The benzyloxy groups are introduced through benzylation reactions, which involve the reaction of the hydroxyl groups with benzyl halides in the presence of a base. The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert benzyloxy groups to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Aplicaciones Científicas De Investigación
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran involves its interaction with specific molecular targets. The benzyloxy groups and the fluorine atom can interact with enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-chlorotetrahydrofuran: Similar structure but with a chlorine atom instead of fluorine.
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-bromotetrahydrofuran: Similar structure but with a bromine atom instead of fluorine.
(2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-iodotetrahydrofuran: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S,3S,4R,5R)-2,4-bis(benzyloxy)-5-(benzyloxymethyl)-3-fluorotetrahydrofuran imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a pharmaceutical agent and make it distinct from its halogenated analogs.
Propiedades
Fórmula molecular |
C26H27FO4 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-3-fluoro-2,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C26H27FO4/c27-24-25(29-17-21-12-6-2-7-13-21)23(19-28-16-20-10-4-1-5-11-20)31-26(24)30-18-22-14-8-3-9-15-22/h1-15,23-26H,16-19H2/t23-,24+,25-,26+/m1/s1 |
Clave InChI |
QHATWYOTYPLTII-ZJSPYRCASA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


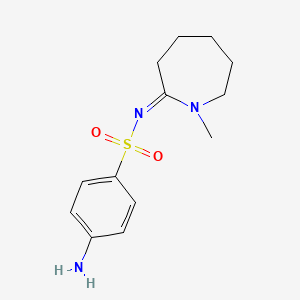
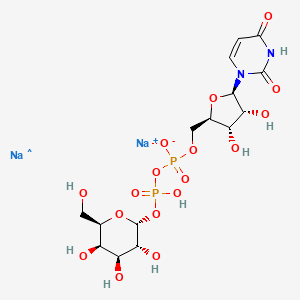
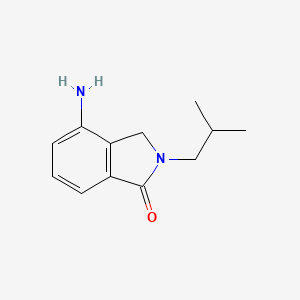
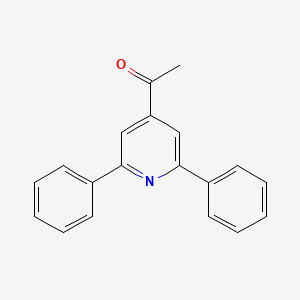
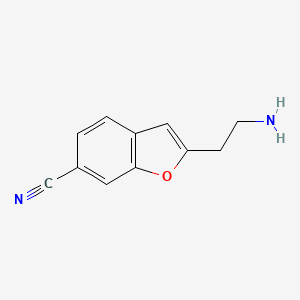
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
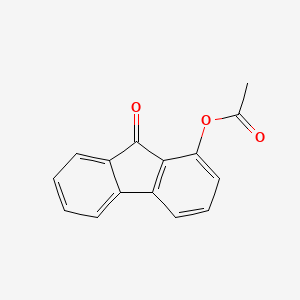
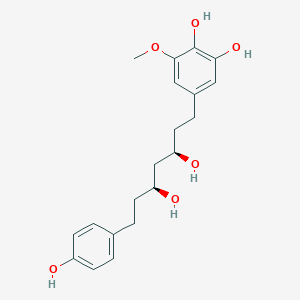
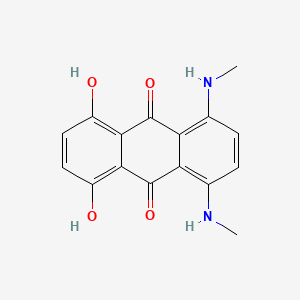
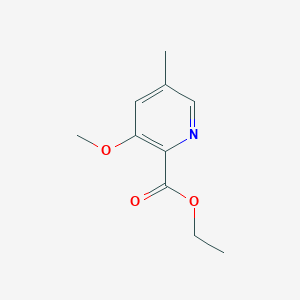
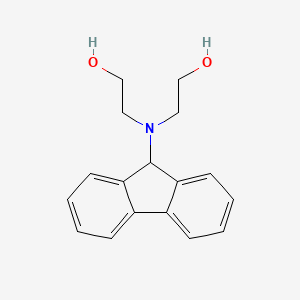
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
